molecular formula C16H26N4O4S B5571316 N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

Cat. No. B5571316
M. Wt: 370.5 g/mol
InChI Key: UUPQWAXMYIGWRV-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide" involves multi-step reactions, starting from basic chemical building blocks to the final compound. A practical and efficient synthesis pathway often includes steps like asymmetric Michael addition and stereoselective alkylation, as demonstrated in the synthesis of related pyrrolidine derivatives (Fleck et al., 2003).

Molecular Structure Analysis

The detailed molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and molecular modeling. For example, studies on related compounds have highlighted the importance of intermolecular interactions, hydrogen bonding, and molecular conformation in determining the stability and properties of the compound (Banerjee et al., 2002).

Scientific Research Applications

Polymer Science Applications

Facile Controlled Room-Temperature Polymerization : A study by Convertine et al. (2004) focused on the polymerization of N-isopropylacrylamide, a process significant for creating thermoresponsive polymers, which have extensive applications in drug delivery systems. The research highlights the conditions for controlled polymerization, contributing to advancements in polymer chemistry relevant to medical and industrial applications (Convertine et al., 2004).

Medicinal Chemistry Applications

Discovery of Selective Met Kinase Inhibitors : Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research provides insight into the design of new drugs targeting cancer and other diseases (Schroeder et al., 2009).

Synthetic Organic Chemistry

Enantioselective Synthesis of Piperidines : Calvez et al. (1998) reported the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, illustrating the versatility of pyrrolidine and piperidine frameworks in synthesizing complex, biologically active molecules (Calvez et al., 1998).

Agricultural Chemistry

Insecticidal Bioefficacy of Pyridine Derivatives : El-Dean et al. (2019) explored the design, synthesis, and characterization of new pyridine derivatives with insecticidal properties against cowpea aphid, showcasing the agricultural applications of such chemical structures (El-Dean et al., 2019).

Advanced Materials

Synthesis of Soluble Polyamides : Liaw et al. (1998) developed a series of new soluble polyamides incorporating isopropylidene- and methyl-substituted arylene ether units, demonstrating applications in creating advanced materials with potential uses in electronics, coatings, and more (Liaw et al., 1998).

properties

IUPAC Name

4-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-11(2)13-9-20(10-14(13)18-25(22,23)19(3)4)16(21)12-6-7-17-15(8-12)24-5/h6-8,11,13-14,18H,9-10H2,1-5H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPQWAXMYIGWRV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

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